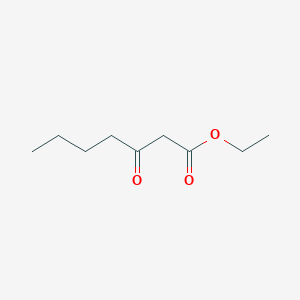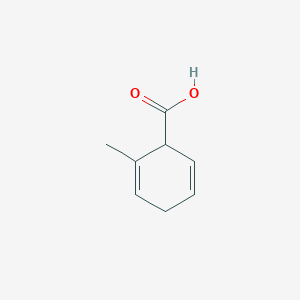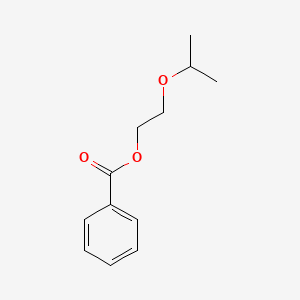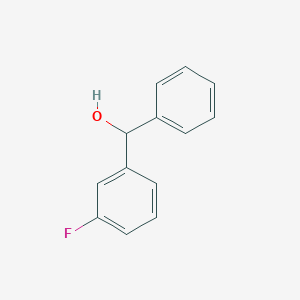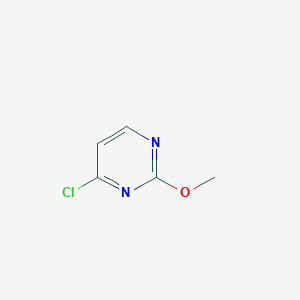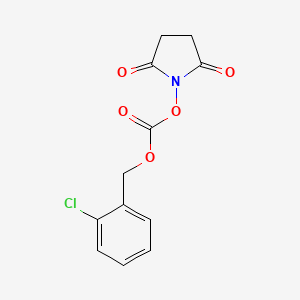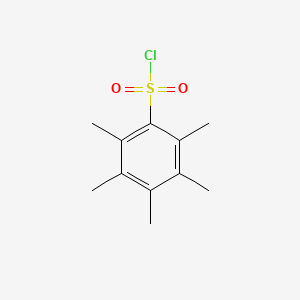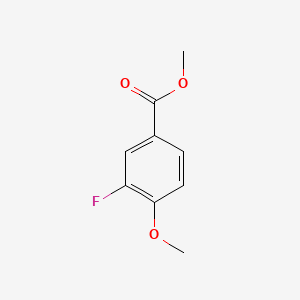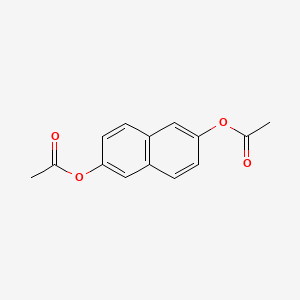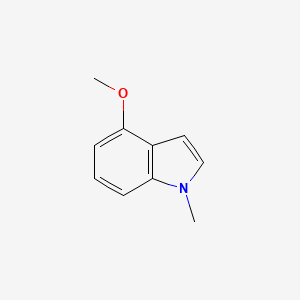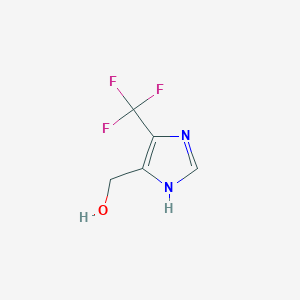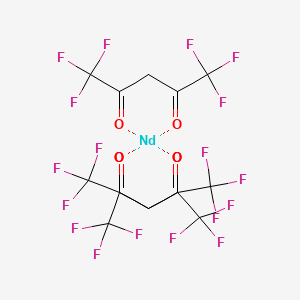
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium
Übersicht
Beschreibung
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a compound with the molecular formula C5H2F6O2 and a molecular weight of 208.059 . It acts as a chelating ligand and is used as a liquid crystal intermediate .
Synthesis Analysis
The synthesis of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione related compounds has been reported in the literature. For instance, the reaction of La2O3 with 1,1,1,5,5,5-hexafluoropentane-2,4-dione and tetraglyme in hexane yielded an air-stable, ten-coordinate La(hfa)3·Me(OCH2CH2)4OMe adduct .Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione has been elucidated using three-dimensional X-ray diffraction methods . The compound is triclinic with Z = 1 in a cell of dimensions a = 8·174 (3), b = 8·495 (4), c = 11·910 (4)Å, α= 120·32 (2), β= 109·03 (2), and γ = 94·65 (3)° .Chemical Reactions Analysis
The compound is known to form metal-chelate complexes with various metals such as Cu(II), Ni(II), Co(II), Nd(III), Rh(III), Fe(III), and Cr(III) .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature with a boiling point of 69°C to 71°C . It has a refractive index of 1.334 and a density of 1.486 g/mL at 25 °C . It is not miscible in water .Wissenschaftliche Forschungsanwendungen
1. Stereochemistry in Organometallic Compounds
Research has explored the dynamic stereochemistry of ligands in organometallic compounds, specifically focusing on 1,1,1,5,5,5-hexafluoropentane-2,4-dionato-π-allylplatinum(II). This work investigated temperature-dependent tautomeric behavior and site-exchange between protons on these ligands, contributing to the understanding of stereochemical dynamics in similar compounds (Hughes & Powell, 1973).
2. Electrodeposition from Melts
Studies on the electrochemical behavior of neodymium in LiF–NdF3–Nd2O3 melts have been conducted. These studies are crucial for understanding the reduction and deposition processes of neodymium, which is significant for industrial applications such as the production of high-purity neodymium (Stefanidaki, Hasiotis, & Kontoyannis, 2001).
3. Absorption Spectra and Analytical Applications
The absorption spectra of neodymium complexes have been extensively studied for their analytical applications. Research has revealed improved sensitivity and selectivity in the detection of neodymium and other rare earth elements in complex mixtures, demonstrating the utility of these methods in analytical chemistry (Ping et al., 1996).
4. Neodymium Ternary Complexes
Research into neodymium β-diketonates metal-organic complexes has been conducted, focusing on their synthesis, crystal structure, and fluorescence properties. This research contributes to the understanding of neodymium's coordination chemistry and potential applications in materials science (Liu et al., 2019).
5. Neodymium Isotopic Reference
A neodymium oxide isotopic reference was prepared to improve interlaboratory calibration of Nd isotopes. This standard is critical for ensuring consistency and accuracy in geological and material science research involving neodymium isotopes (Tanaka et al., 2000).
6. Aliphatic Neodymium Alkoxides
The preparation and structural studies of aliphatic neodymium alkoxides have been explored, providing insights into the robustness and geometry of these compounds. This research is significant for understanding the coordination chemistry of neodymium in various industrial and research applications (Barnhart et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNCQZPYLAOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F18NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;neodymium | |
CAS RN |
47814-18-6 | |
| Record name | NSC174335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



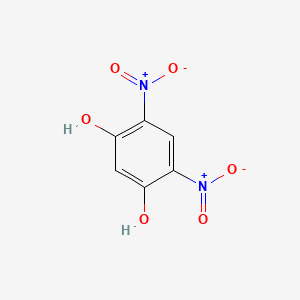
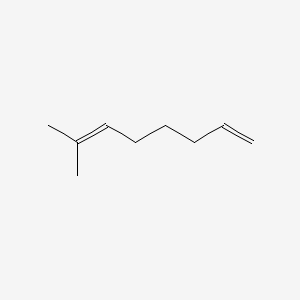
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
